![molecular formula C22H21N5O3 B2941389 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872628-12-1](/img/no-structure.png)

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

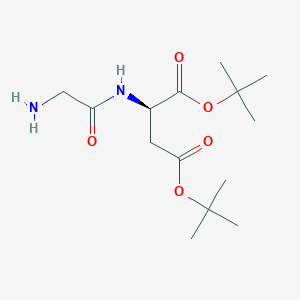

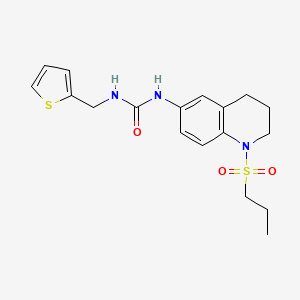

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.

BenchChem offers high-quality 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

The compound’s intricate molecular structure makes it a candidate for crystallographic studies to understand the stereochemistry and conformational dynamics. The crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound under various conditions .

Organic Synthesis Intermediate

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its purine backbone is particularly useful in constructing nucleoside analogs, which are significant in pharmaceutical research and development .

Pharmacological Research

Due to its structural similarity to naturally occurring purines, this compound could be used in pharmacological research to develop new drugs. It might interact with purine receptors or influence purine metabolism, which is crucial in various cellular processes .

Material Science

The compound’s unique structure could be utilized in material science, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), due to its potential electron-accepting properties .

Catalysis

In the field of catalysis, this compound could be explored as a ligand for transition metal catalysts. Its ability to coordinate with metals could lead to the development of new catalytic systems for organic transformations .

Sensor Development

The electronic properties of the compound suggest potential applications in sensor technology. It could be used to develop sensors for detecting environmental pollutants or biological markers .

Nanotechnology

The compound’s molecular framework could be employed in nanotechnology, particularly in the design and synthesis of molecular machines or as building blocks for nanoscale structures .

Biochemical Research

Given its purine-like structure, the compound could be used in biochemical research to study purine-related metabolic pathways or to develop assays for enzymes involved in purine synthesis and degradation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves the condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine to form 1-methyl-2-(2-methoxyphenyl)imidazole. This intermediate is then reacted with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine. Finally, the resulting compound is oxidized to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methylimidazol-4-amine", "2,6-dichloropurine", "base", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine in the presence of a base to form 1-methyl-2-(2-methoxyphenyl)imidazole.", "Step 2: Reaction of 1-methyl-2-(2-methoxyphenyl)imidazole with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine.", "Step 3: Oxidation of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione using an oxidizing agent." ] } | |

CAS-Nummer |

872628-12-1 |

Produktname |

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |

Molekularformel |

C22H21N5O3 |

Molekulargewicht |

403.442 |

IUPAC-Name |

2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |

InChI-Schlüssel |

ZGYANYWNOKXNIY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)